1-(4-碘苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

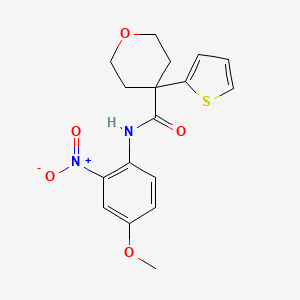

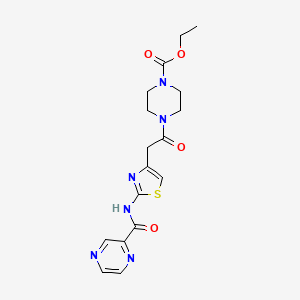

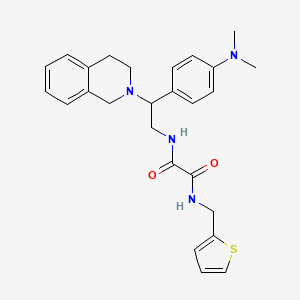

The compound seems to be a derivative of 4-iodophenylacetic acid , which is a common building block in organic synthesis . It contains an iodophenyl group, a triazole ring, and a carboxylic acid group.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-iodophenylacetic acid can be synthesized through various methods, including protodeboronation of pinacol boronic esters and reaction of salicylic acid with iodine, followed by decarboxylation .Molecular Structure Analysis

The molecular structure of this compound would likely include an iodophenyl group attached to a triazole ring, which is further connected to a carboxylic acid group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of the iodophenyl group and the carboxylic acid group. For instance, 4-iodophenol, a related compound, undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-iodophenylacetic acid, a related compound, has a melting point of 140°C to 141.5°C and a molecular weight of 262.05 g/mol .科学研究应用

合成和表征

合成方法:一种合成 1-甲基-4-苯基-1H-1,2,3-三唑-5-羧酸(一种相关化合物)的方法使用苯乙炔、叠氮化钠和碘化铜与碘化甲基。此工艺具有高立体选择性和良好的总体产率等优点 (Da’an Liu 等,2015).

发光特性:对含 1,2,3-三唑衍生物(包括 1-(4-碘苯基)-5-甲基-1H-1,2,3-三唑)的 Cd(II)、Zn(II) 配合物的研究表明了有趣的原位脱羧反应和显着的发光特性 (Hong Zhao 等,2014).

结构分析:使用 X 射线衍射和量子化学计算分析了 3-氧基-5-苯基-1H-1,2,3-三唑-4-羧酸(一种与标题化合物相关的化合物)的结构,提供了对其化学行为的见解 (O. V. Shtabova 等,2005).

化学反应和性质

衍生物的合成:对标题化合物的衍生物 5-乙炔基-1H-[1,2,3]三唑-4-羧酸酰胺核糖苷的合成研究涉及 Pd(0) 催化的交叉偶联反应,显示了功能化三唑结构的多功能性 (T. Ostrowski 和 J. Zeidler,2008).

催化合成:与标题化合物相关的 5-氨基-1,2,3-三唑-4-羧酸盐的合成证明了其作为肽模拟物或生物活性化合物的构建模块的潜力,强调了三唑的多功能性 (S. Ferrini 等,2015).

去质子金属化-碘化:对 1,2,3-三唑(包括与标题化合物相似的三唑)的去质子金属化-碘化研究提供了对新型衍生物合成的见解,可能对创造新的化学实体有用 (Elisabeth Nagaradja 等,2015).

生物和药物研究

抗菌活性:一项合成取代的 1,2,3-三唑并评估其抗菌活性的研究证明了与标题化合物相关的三唑衍生物在开发新型抗菌剂方面的潜力 (Bantwal Shivarama Holla 等,2005).

抗病毒评估:研究 N-氨基-1,2,3-三唑衍生物对 Cantagalo 病毒复制的抗病毒作用表明了三唑衍生物在病毒研究中的生物医学意义 (A. K. Jordão 等,2009).

作用机制

Target of Action

Similar compounds have been known to target enzymes involved in blood coagulation .

Biochemical Pathways

Similar compounds have been known to affect pathways related to blood coagulation .

Pharmacokinetics

Similar compounds have been described as having good bioavailability .

Result of Action

Similar compounds have been known to inhibit certain enzymes, leading to changes in cellular processes .

生化分析

Biochemical Properties

1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and biomolecules, influencing their function and activity. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular processes such as pH regulation and ion transport .

Cellular Effects

1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with carbonic anhydrase involves binding to the zinc ion at the enzyme’s active site, resulting in the inhibition of the enzyme’s catalytic activity. Additionally, 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects, such as the inhibition of tumor growth in cancer models. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .

Metabolic Pathways

1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can affect metabolic flux and metabolite levels, leading to alterations in cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be regulated by interactions with other proteins, such as chaperones and transporters .

属性

IUPAC Name |

1-(4-iodophenyl)-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOVDBQJVBKCBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)

![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2580150.png)

![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)